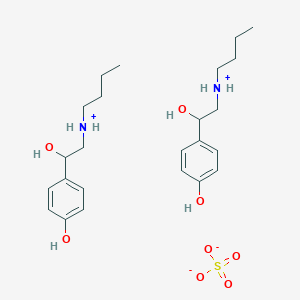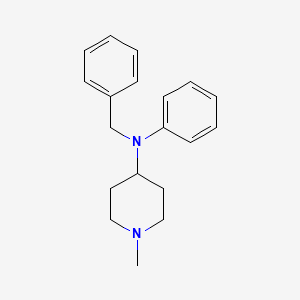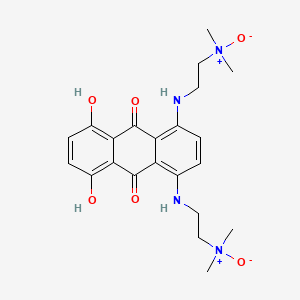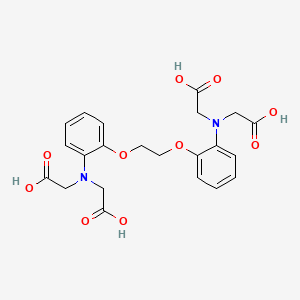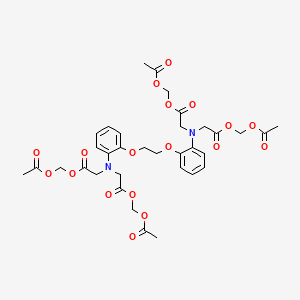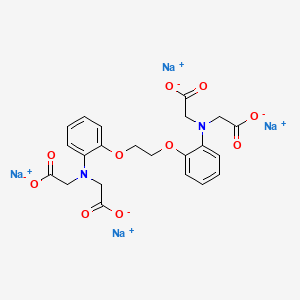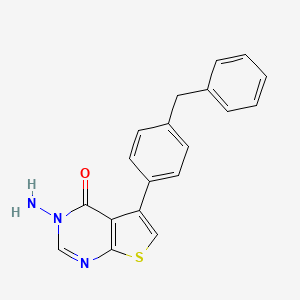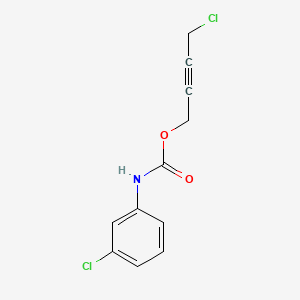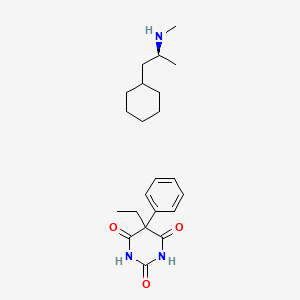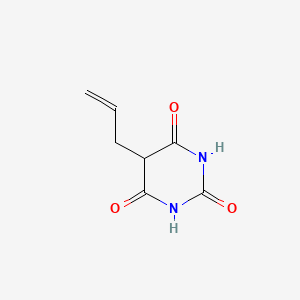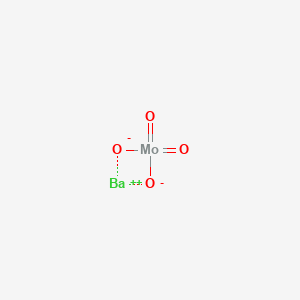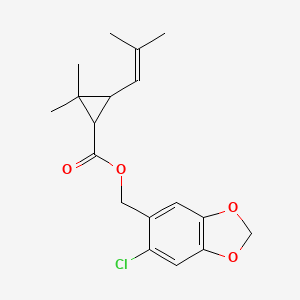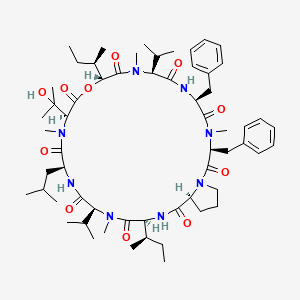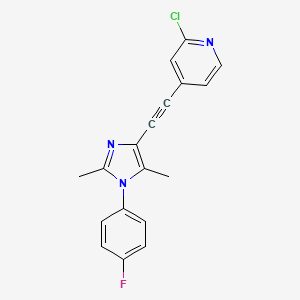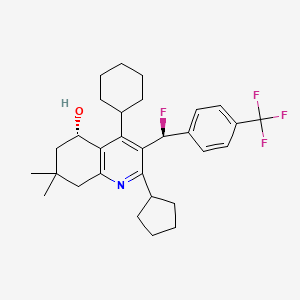
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-60-5521 is a potent inhibitor of cholesteryl ester transfer protein (CETP).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
Reactions with Cyclohexane and Benzene : Isomeric quinolinols, including 4-quinolinol derivatives, undergo selective ionic hydrogenation with cyclohexane to yield various quinolinone and quinolinol products. These reactions, which involve superacid systems and aluminum halides, lead to the formation of phenyl-substituted derivatives and indicate the possibility of creating complex molecular structures (Olah, Koltunov, Prakash, & Rasul, 2004).
Synthesis of Quinoline Derivatives : Acid-catalyzed cyclocondensation methods have been used to synthesize 4-aryl-8-fluoro-tetrahydroquinoline derivatives, highlighting the adaptability of quinoline compounds in synthesis processes (Tolstikov et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of certain quinolinol derivatives have provided insights into the molecular configurations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Vergeer, Kooijman, Schreurs, Kroon, & Grech, 1999).
Condensation Reactions : 4-aryl-tetrahydroquinolin-5-ones have been synthesized through the condensation of various compounds, demonstrating the versatility of quinolinol derivatives in forming new chemical entities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).
Stereochemical Analysis : Studies on the stereochemistry of Grignard reactions involving quinoline derivatives provide insights into the influence of solvent and reactant changes on the outcomes of these reactions (Colantoni et al., 1978).
Biochemical Applications
Antifungal Activity : Quinolinol derivatives, such as 2-methyl-8-quinolinol and its substitutes, have demonstrated antifungal activity against various fungi, indicating their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Fluorescence Studies : Certain quinoline derivatives exhibit fluorescence properties, which can be leveraged for biochemical assays and imaging applications (Touzani et al., 2001).
Calcium Channel Antagonist Activities : Research has shown that quinoline derivatives can act as calcium channel antagonists, suggesting their potential use in medical treatments (Bülbül et al., 2009).
Cytotoxicity Evaluation : Certain quinoline-2-carboxamide derivatives have been evaluated for cytotoxicity against tumor cell lines, indicating their potential use in cancer research and therapy (Matarrese et al., 2001).
Antibacterial Activity : The stereochemistry of quinolone derivatives has been shown to significantly influence their antibacterial activity, providing insights for the development of more effective antibiotics (Gerster et al., 1987).
Electrochemical Studies : Electrochemical behavior studies of quinoline derivatives offer insights into their potential applications in electrochemistry and material science (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Eigenschaften
CAS-Nummer |
893409-49-9 |
|---|---|
Produktname |
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- |
Molekularformel |
C30H37F4NO |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol |
InChI |
InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1 |
InChI-Schlüssel |
BHKIPHICFOJGLD-HOFKKMOUSA-N |
Isomerische SMILES |
CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Kanonische SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BAY-60-5521; BAY605521; BAY 60-5521; UNII-I0J230BJOO; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



